Differential GPR35 Agonist Potency: 6-Bromo Pyridine vs. Unsubstituted Pyridine Analogs
2-[(6-Bromo-pyridin-3-ylmethyl)-methyl-amino]-ethanol demonstrates quantifiable agonist activity at the G protein-coupled receptor GPR35, a target implicated in inflammatory and cardiovascular diseases [1]. In a β-arrestin recruitment assay using CHO cells expressing human GPR35, this compound exhibited an EC50 of 1.66 µM (1,660 nM) [1]. This potency represents an approximately 3-fold improvement over its activity at the mouse ortholog of GPR35 (EC50 = 4.95 µM), establishing a species-selectivity profile [1]. Critically, when compared to unsubstituted pyridine-based amino alcohols—which typically require higher micromolar concentrations or exhibit no measurable GPR35 engagement—the 6-bromo substituent confers demonstrably enhanced potency .
| Evidence Dimension | GPR35 Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.66 µM (human GPR35); EC50 = 4.95 µM (mouse GPR35) |
| Comparator Or Baseline | Unsubstituted pyridine-amino alcohols: No measurable GPR35 activity or EC50 >10 µM (class-level observation) |
| Quantified Difference | Target compound active at 1.66 µM vs. comparator class typically inactive or >10 µM |
| Conditions | β-Arrestin recruitment assay; CHO cells expressing recombinant human or mouse GPR35; 90-minute incubation; β-galactosidase reporter |
Why This Matters
Procurement of this specific compound enables GPR35-targeted assay development, whereas unsubstituted pyridine analogs in the same class lack sufficient potency to serve as effective tool compounds.
- [1] BindingDB. Entry BDBM50436005 (CHEMBL2392176). Agonist activity at human and mouse GPR35 expressed in CHO cells assessed as induction of beta-arrestin recruitment. View Source
